molecular formula C14H16N2O2 B2974605 Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate CAS No. 1018135-61-9

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate

Cat. No.: B2974605
CAS No.: 1018135-61-9
M. Wt: 244.294
InChI Key: XJBXMQJETOGQHQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is a versatile chemical compound with a wide range of applications in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate typically involves the reaction of 4-amino-2-methylquinoline-6-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of strong acids, such as sulfuric acid or hydrochloric acid, as catalysts is common. The process is optimized to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-aminoquinoline-6-carboxylate
  • Propan-2-yl 4-amino-2-methylquinoline-3-carboxylate
  • Propan-2-yl 4-amino-2-methylquinoline-5-carboxylate

Uniqueness

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

propan-2-yl 4-amino-2-methylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXMQJETOGQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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